Cas no 13188-89-1 (H-D-Asp(OBzl)-OH)

H-D-Asp(OBzl)-OH is a protected derivative of aspartic acid, where the β-carboxyl group is benzyl-protected (OBzl) while the α-carboxyl remains free. This compound is widely used in peptide synthesis, particularly in solid-phase and solution-phase methodologies, due to its selective protection strategy, which allows for controlled elongation of peptide chains. The benzyl ester group offers stability under standard coupling conditions while being readily removable via hydrogenolysis or mild acidic treatment. Its high purity and consistent performance make it a reliable building block for constructing complex peptides and modified amino acid sequences. The product is suitable for research and industrial applications requiring precise stereochemical control.
H-D-Asp(OBzl)-OH structure
H-D-Asp(OBzl)-OH structure
商品名:H-D-Asp(OBzl)-OH
CAS番号:13188-89-1
MF:C11H13NO4
メガワット:223.2252
MDL:MFCD00077100
CID:49088
PubChem ID:6951056

H-D-Asp(OBzl)-OH 化学的及び物理的性質

名前と識別子

    • (R)-2-Amino-4-(benzyloxy)-4-oxobutanoic acid
    • H-D-Asp(OBzl)-OH
    • D-Aspartic acid beta-benzyl ester
    • D-Aspartic acid ß-benzyl ester
    • D-Aspartic acid β-benzyl ester
    • 2-azanyl-4-oxidanylidene-4-phenylmethoxy-butanoic acid
    • D-Asp(OBzl)-OH
    • D-ASPARTIC ACID(OBZL)-OH
    • D-ASPARTIC ACID-B-BENZYLESTER
    • D-ASPARTIC ACID 4-BENZYL ESTER
    • H-D-Asp(OBn)-OH
    • (2R)-2-amino-4-oxo-4-phenylmethoxybutanoic acid
    • FCH2720117
    • (R)-2-Amino-succinicacid4-benzylester
    • AX8018019
    • X5805
    • ST24030744
    • 188A891
    • J-300064
    • AKOS016842889
    • Q-101791
    • A806327
    • 2-amino-4-benzyloxy-4-oxo-butanoic acid
    • MFCD00077100
    • SCHEMBL5898461
    • AS-12179
    • CS-W006060
    • VGALFAWDSNRXJK-SECBINFHSA-N
    • 13188-89-1
    • (2R)-2-azaniumyl-4-oxo-4-phenylmethoxybutanoate
    • (2R)-2-AMINO-4-(BENZYLOXY)-4-OXOBUTANOIC ACID
    • MDL: MFCD00077100
    • インチ: 1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m1/s1
    • InChIKey: VGALFAWDSNRXJK-SECBINFHSA-N
    • ほほえんだ: O(C(C([H])([H])[C@]([H])(C(=O)O[H])N([H])[H])=O)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 263.07900
  • どういたいしつりょう: 223.08445790g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 248
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2
  • トポロジー分子極性表面積: 89.6

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 525.4±50.0 °C at 760 mmHg
  • フラッシュポイント: 271.5±30.1 °C
  • PSA: 83.91000
  • LogP: 1.33670
  • じょうきあつ: No data available

H-D-Asp(OBzl)-OH セキュリティ情報

H-D-Asp(OBzl)-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB314160-10 g
H-D-Asp(OBzl)-OH, 95%; .
13188-89-1 95%
10g
€101.30 2023-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H190556-10g
H-D-Asp(OBzl)-OH
13188-89-1 97%
10g
¥122.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H190556-5g
H-D-Asp(OBzl)-OH
13188-89-1 97%
5g
¥67.90 2023-09-02
TRC
A780118-100mg
H-D-ASP(OBZL)-OH
13188-89-1
100mg
$ 65.00 2022-06-07
Chemenu
CM248832-25g
H-D-Asp(OBzl)-OH
13188-89-1 97%
25g
$197 2021-06-09
abcr
AB314160-1 g
H-D-Asp(OBzl)-OH, 95%; .
13188-89-1 95%
1g
€77.40 2023-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H190556-25g
H-D-Asp(OBzl)-OH
13188-89-1 97%
25g
¥262.90 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H843146-5g
H-D-Asp(OBzl)-OH
13188-89-1 97%
5g
172.00 2021-05-17
eNovation Chemicals LLC
D540654-5g
H-D-Asp(OBzl)-OH
13188-89-1 97%
5g
$110 2024-05-23
Chemenu
CM248832-100g
H-D-Asp(OBzl)-OH
13188-89-1 97%
100g
$421 2021-06-09

H-D-Asp(OBzl)-OH 関連文献

H-D-Asp(OBzl)-OHに関する追加情報

Compound CAS No. 13188-89-1: H-D-Asp(OBzl)-OH

The compound with CAS number 13188-89-1, commonly referred to as H-D-Asp(OBzl)-OH, is a significant molecule in the field of organic chemistry and biochemistry. This compound is a derivative of aspartic acid, a naturally occurring amino acid, with a specific modification involving the introduction of a benzyl group (OBzl) at the alpha-carbon. The benzyl group serves as a protecting group, which is often used in peptide synthesis to prevent unwanted side reactions during the synthesis process.

H-D-Asp(OBzl)-OH has been extensively studied for its role in peptide synthesis and its potential applications in drug discovery. Recent research has highlighted its importance in the development of bioactive peptides, particularly in the context of enzymatic catalysis and peptide-based therapeutics. The compound's structure allows for precise control over the stereochemistry and reactivity of peptides, making it a valuable tool in medicinal chemistry.

One of the most notable advancements involving H-D-Asp(OBzl)-OH is its use in the synthesis of cyclic peptides. These cyclic structures are known for their stability and bioactivity, often mimicking the functions of natural peptides found in biological systems. By incorporating H-D-Asp(OBzl)-OH into peptide sequences, researchers have been able to create molecules with enhanced affinity for specific targets, such as receptors or enzymes. This has opened new avenues for the development of targeted therapies and biological mimics.

Moreover, the compound has been utilized in studies exploring the relationship between peptide structure and function. For instance, investigations into the secondary structure formation of peptides incorporating H-D-Asp(OBzl)-OH have provided insights into how modifications at the alpha-carbon influence folding patterns and overall stability. These findings are crucial for designing peptides with desired pharmacokinetic properties, such as improved solubility and reduced immunogenicity.

In addition to its role in peptide synthesis, H-D-Asp(OBzl)-OH has also been employed as a building block in the construction of more complex molecules. Its versatility lies in its ability to participate in various coupling reactions, including those mediated by carbodiimides or mixed carbonates. This makes it an essential component in modern solid-phase synthesis protocols, where precise control over each step is critical for obtaining high-quality products.

Recent studies have also explored the use of H-D-Asp(OBzl)-OH in conjunction with other protecting groups to create libraries of diverse peptides. These libraries are invaluable for high-throughput screening campaigns aimed at identifying novel bioactive compounds. By leveraging the unique properties of H-D-Asp(OBzl)-OH, researchers can efficiently generate large collections of peptides with varying functionalities, significantly accelerating the drug discovery process.

The importance of H-D-Asp(OBzl)-OH extends beyond laboratory research. Its application in industrial settings has contributed to the development of advanced biopharmaceuticals and diagnostic agents. For example, peptides synthesized using this compound have been used as components in vaccines, where their ability to induce strong immune responses is highly desirable.

In conclusion, CAS No. 13188-89-1 (H-D-Asp(OBzl)-OH) stands out as a pivotal molecule in contemporary organic chemistry and biochemistry. Its role in peptide synthesis, drug discovery, and structural studies underscores its significance in advancing our understanding of molecular biology and therapeutic development. As research continues to uncover new applications for this compound, its impact on science and medicine is expected to grow further.

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